molecular formula C8H10ClNO2S B1453801 1-(3-Chlorophenyl)ethane-1-sulfonamide CAS No. 1250227-27-0

1-(3-Chlorophenyl)ethane-1-sulfonamide

Cat. No. B1453801
CAS RN: 1250227-27-0
M. Wt: 219.69 g/mol
InChI Key: QONDEGVSBCFWMQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethane-1-sulfonamide is a type of diuretic that is commonly used in the treatment of high blood pressure, edema, and other conditions related to fluid buildup in the body. It has a molecular weight of 219.69 .


Synthesis Analysis

The synthesis of similar sulfonamide compounds has been reported in various studies. For instance, several sulfonamide compounds have been synthesized starting from benzophenones and aldehydes in 3 steps . Another study reported the synthesis of a drug in five steps, starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)ethane-1-sulfonamide is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) .


Chemical Reactions Analysis

Sulfonamides, including 1-(3-Chlorophenyl)ethane-1-sulfonamide, have been studied for their antibacterial activities . They have been synthesized and evaluated for their antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Scientific Research Applications

Chemical Properties and Storage

“1-(3-Chlorophenyl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 1250227-27-0 . It has a molecular weight of 219.69 . This compound is typically stored at room temperature and comes in a physical form of powder .

Synthesis of Chalcone and Pyrazoline Sulfonamide Derivatives

This compound has been used in the synthesis of novel chalcone and pyrazoline sulfonamide derivatives . The synthesis of chalcone sulfonamide was carried out under solvent-free conditions at room temperature .

Antibacterial Applications

The synthesized chalcone and pyrazoline sulfonamide derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli . This indicates the potential of “1-(3-Chlorophenyl)ethane-1-sulfonamide” in the development of new antibacterial agents .

Antimalarial Applications

Sulfonamides, including “1-(3-Chlorophenyl)ethane-1-sulfonamide”, have been known to possess antimalarial activity . This suggests that this compound could be used in the development of new antimalarial drugs .

Use in Drug Development

Due to its various biological activities, “1-(3-Chlorophenyl)ethane-1-sulfonamide” can be used in the development of various drugs . For instance, sulfonamides have been used as antibacterial agents and diuretics for many decades .

Potential Use in Anticancer Research

Sulfonamides, including “1-(3-Chlorophenyl)ethane-1-sulfonamide”, have been reported to possess anticancer activity . This suggests a potential use of this compound in anticancer research .

Mechanism of Action

Sulfonamides, such as 1-(3-Chlorophenyl)ethane-1-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate .

. It has a molecular weight of 219.68 .

Safety and Hazards

The safety data sheet for sulfanilamide, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-chlorophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDEGVSBCFWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 2
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 3
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 4
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 5
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 6
1-(3-Chlorophenyl)ethane-1-sulfonamide

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